[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid
Description
[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid (CAS: 321418-06-8) is a purine derivative with a molecular formula of C₁₄H₁₃N₅O₂S and a molecular weight of 315.35 g/mol . The compound features a purine core substituted at the 8th position with a thioacetic acid group and at the 9th position with a benzyl moiety. Its structural uniqueness lies in the combination of the purine scaffold—a critical component in nucleic acids and ATP—with a sulfur-containing acetic acid side chain. Classified as an irritant (Hazard Class: Xi), it requires careful handling to avoid exposure .
Properties
IUPAC Name |
2-(6-amino-9-benzylpurin-8-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-12-11-13(17-8-16-12)19(6-9-4-2-1-3-5-9)14(18-11)22-7-10(20)21/h1-5,8H,6-7H2,(H,20,21)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOPLVWEXMRRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2SCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Core Construction
The purine scaffold is typically derived from 6-chloropurine or its analogs. In a modified procedure from the synthesis of related purine derivatives, 6-chloropurine undergoes sequential substitutions to install functional groups at N9 and C8. For example, the N9 position is first alkylated with benzyl bromide under basic conditions, followed by thiolation at C8 using mercaptoacetic acid.
N9-Benzylation
Alkylation at N9 is achieved via nucleophilic substitution. A representative method involves reacting 6-chloropurine with benzyl bromide in the presence of sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO) at 0–25°C. The reaction proceeds under argon to prevent oxidation, yielding 9-benzyl-6-chloro-9H-purine as an intermediate.
C8-Thioacetic Acid Functionalization
The chloro group at C8 is replaced with a thioacetic acid moiety through a thiol-displacement reaction. Mercaptoacetic acid is reacted with 9-benzyl-6-chloro-9H-purine in a polar aprotic solvent (e.g., DMSO or dimethylformamide) with a base such as potassium carbonate (K₂CO₃). The reaction typically requires 12–24 hours at 60–80°C to achieve completion.
Stepwise Preparation Methods
Method 1: Sequential Alkylation and Thiolation
Procedure :
-
N9-Benzylation :
-
C8-Thioacetic Acid Introduction :
Yield : 45–58% (over two steps).
Method 2: One-Pot Synthesis
Procedure :
-
A mixture of 6-chloropurine, benzyl bromide, and mercaptoacetic acid is reacted in a single pot using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
The reaction proceeds at 80°C for 24 hours in a biphasic system (toluene/water).
-
Purification involves aqueous workup followed by recrystallization from ethanol.
Yield : 32–40%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMSO | +15% vs. DMF |
| Temperature | 70°C | +20% vs. 50°C |
| Reaction Time | 18 hours | +12% vs. 12 hours |
Polar aprotic solvents like DMSO enhance nucleophilicity of the thiolate ion, accelerating the C8 substitution. Elevated temperatures (70–80°C) improve reaction rates but risk decomposition beyond 85°C.
Catalytic Additives
The addition of TBAB in one-pot methods increases yields by facilitating phase transfer between organic and aqueous layers. However, this approach introduces challenges in purification due to emulsion formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential | High purity, scalable | Multi-step, time-consuming | 45–58 |
| One-Pot | Simplified workflow | Lower yield, purification issues | 32–40 |
The sequential method is preferred for laboratory-scale synthesis due to superior purity, while the one-pot approach may suit industrial applications despite modest yields .
Chemical Reactions Analysis
[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The amino group on the purine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of purine analogs, including [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid, in combating microbial infections. Research indicates that compounds with thio substitutions exhibit significant antibacterial properties. For instance, a series of 6-thioalkyl/aryl purine analogs were synthesized and screened against Mycobacterium tuberculosis, revealing promising antimicrobial activity with minimal cytotoxicity in cell assays .
Case Study: Antimycobacterial Screening
- Compounds Tested: Various 6-thio purine analogs.
- Results: Some derivatives displayed MIC values as low as 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, indicating strong potential for further development as therapeutic agents against tuberculosis .
Anticancer Properties
The anticancer potential of this compound has been explored through its effects on various cancer cell lines. Research has shown that modifications to the purine structure can enhance its efficacy against cancerous cells.
Case Study: Anticancer Activity Evaluation
- Cell Lines Tested: Human colon HCT116, breast MCF-7, glioblastoma U87 MG, and adenocarcinoma A549.
- Findings: Certain synthesized purine derivatives exhibited potent antiproliferative activities, with some compounds demonstrating selective inhibition of cancer cell growth while sparing normal cells .
Enzyme Inhibition
The compound's structural features allow it to interact with various biological targets, including enzymes involved in critical metabolic pathways. Research indicates that thio derivatives can act as inhibitors of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are pivotal in cancer progression.
Case Study: Enzyme Inhibition Studies
- Target Enzymes: PI3K and mTOR.
- Outcomes: Certain derivatives showed significant inhibitory activity against these pathways, suggesting their potential use in cancer therapy by disrupting critical signaling mechanisms .
Anti-inflammatory Effects
The anti-inflammatory properties of purine derivatives have also been documented. Compounds similar to this compound have been shown to modulate inflammatory responses in vitro.
Case Study: Inflammation Modulation
- Mechanism: Inhibition of pro-inflammatory cytokines.
- Results: Compounds demonstrated the ability to reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has focused on how variations in the chemical structure influence biological activity.
Key Findings:
Mechanism of Action
The mechanism of action of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. Additionally, it can interfere with nucleic acid processes by binding to DNA or RNA, thereby affecting replication and transcription .
Comparison with Similar Compounds
2-((6-Amino-9-benzyl-9H-purin-8-yl)thio)propanoic Acid (CAS: 632300-63-1)
This analogue replaces the acetic acid group with a propanoic acid chain, increasing the carbon backbone length. Safety protocols for this compound emphasize precautions against heat and ignition sources (e.g., P210: "Keep away from heat/sparks/open flames") , suggesting differences in stability or reactivity compared to the acetic acid variant.
8,9-Dimethyl-9H-purine-6-carboxylic Acid (CAS: 1095823-07-6)
This derivative substitutes the thioacetic acid group with a carboxylic acid at position 6 and adds methyl groups at positions 8 and 7. The structural simplification reduces molecular weight (208.19 g/mol ) and eliminates the sulfur atom, likely altering electronic properties and hydrogen-bonding capacity. Its high similarity score (0.95) to the target compound highlights shared purine-based pharmacophores but distinct functional group interactions .
Functional Analogues with Heterocyclic Cores
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid
Replacing the purine core with a 1,2,4-triazole ring introduces a different heterocyclic system. These compounds exhibit moderate toxicity predictions (e.g., LD₅₀ ~500 mg/kg) via computational models, attributed to the electron-withdrawing dimethoxyphenyl group. Ester derivatives of these acids show enhanced solubility, suggesting that esterification could be a viable strategy to optimize the pharmacokinetics of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid .
2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives
Quinoline-based analogues demonstrate significant bioactivity in plant rhizogenesis. For instance, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid stimulates root growth in Paulownia clones by 15–20% but exhibits higher toxicity compared to the free acid form. This highlights the trade-off between bioavailability (enhanced by ionization) and toxicity, a consideration relevant to optimizing the target compound’s formulation .
Key Research Findings and Data Tables
Toxicity and Bioavailability Trends
- Sodium Salts vs. Free Acids : Sodium salts of thioacetic acid derivatives (e.g., QAC-5) show increased bioavailability but higher toxicity due to improved cellular uptake .
- Substituent Effects: Alkoxy groups (e.g., methoxy in triazole derivatives) reduce acute toxicity compared to non-substituted analogues .
Implications for Future Research
The structural flexibility of this compound allows for targeted modifications:
- Esterification : As demonstrated with triazole derivatives , esterifying the acetic acid group could enhance solubility.
- Ionization Strategies: Exploring salt forms (e.g., sodium) may balance bioavailability and toxicity, as seen in quinoline analogues .
- Core Hybridization: Integrating purine with quinoline or triazole motifs might yield dual-action compounds with optimized activity profiles.
Biological Activity
[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid is a purine derivative that has attracted attention for its potential biological activities, particularly in cancer research and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a purine core with an amino group and a thioacetic acid moiety. Its chemical formula is , and it has a CAS number of 321418-06-8. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and enzymes. Key mechanisms include:
- Inhibition of DNA Ligase : Research indicates that this compound may act as a potent inhibitor of human DNA ligase, which is crucial in DNA repair pathways. Disruption of these pathways can enhance the efficacy of chemotherapeutic agents in cancer treatment.
- Enzyme Interaction : The compound's structure allows it to bind to various enzymes, potentially modulating their activity. This interaction can lead to altered metabolic pathways within cells, particularly in cancerous tissues.
- Antioxidant and Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which could mitigate oxidative stress in cells, thereby contributing to its therapeutic potential.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 4.98 - 14.65 | Induction of apoptosis via caspase activation |
| HepG2 (Liver Cancer) | 2.43 - 7.84 | Microtubule destabilization |
These findings indicate that the compound not only inhibits cell proliferation but also induces apoptosis, making it a candidate for further development as an anticancer agent.
In Vivo Studies
Limited in vivo studies have begun to explore the therapeutic efficacy of this compound in animal models:
- Tumor Growth Inhibition : Early-stage experiments have shown promise in reducing tumor size in xenograft models when administered alongside conventional chemotherapy agents.
- Safety Profile : Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses, although more extensive studies are necessary to confirm these results.
Case Studies
A notable case study involved the use of this compound in combination with doxorubicin for treating breast cancer in a murine model. The results indicated enhanced tumor regression compared to doxorubicin alone, highlighting the potential synergistic effects of combining this compound with established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification techniques for [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid?
- Methodology : Synthesis typically involves nucleophilic substitution at the 8-position of the purine ring, followed by thioether formation with acetic acid derivatives. Purification can be achieved via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization using ethanol/water mixtures. Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity .
Q. How can researchers optimize solubility for in vitro biological assays?
- Methodology : Sodium salt formation (e.g., replacing the carboxylic acid proton with Na⁺) enhances water solubility, as demonstrated in quinoline-thioacetic acid derivatives . Solubility parameters (log P/log D) should be calculated using quantum chemical software (e.g., Gaussian) to predict partitioning behavior .
Advanced Research Questions
Q. What experimental designs are recommended to analyze substituent effects on toxicity profiles?
- Methodology :
- Structural Modifications : Introduce alkoxy (-OCH₃, -OC₂H₅) or methyl groups at the 6-position of the purine ring to assess toxicity reduction, as seen in quinoline analogs .
- Assays : Use in vitro models (e.g., cell viability assays with HEK-293 or HepG2 cells) and in vivo zebrafish embryo toxicity tests. Compare results with computational toxicity predictions (e.g., ProTox-II or ECOSAR) to resolve data contradictions .
Q. How can crystallographic data resolve tautomerism or zwitterionic behavior in the solid state?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (SHELXL for refinement) can determine bond lengths (e.g., C–S: ~1.75–1.80 Å, C–O: ~1.25 Å) and identify tautomeric forms. For example, zwitterionic tautomers may exhibit distinct hydrogen-bonding patterns (e.g., N–H···O interactions) .
Q. What computational approaches predict bioavailability and Lipinski’s rule compliance?
- Methodology :
- Log P/log D : Calculate via COSMO-RS or ACD/Labs software. Optimal ranges for bioavailability: log P = 1–3, log D (pH 7.4) = 0–2 .
- Lipinski’s Rule : Verify molecular weight (<500 Da), hydrogen bond donors/acceptors (≤5/10), and topological polar surface area (TPSA <140 Ų) using ChemAxon or MOE .
Q. How can structure-activity relationship (SAR) studies guide the design of low-toxic analogs?
- Methodology :
- Substituent Screening : Test derivatives with electron-donating groups (e.g., -OCH₃) at the 6-position, which reduce toxicity in quinoline-thioacetic acids .
- Data Analysis : Apply multivariate regression or machine learning (e.g., partial least squares) to correlate structural descriptors (e.g., Hammett σ) with IC₅₀ values .
Q. What strategies address contradictions in biological activity data across studies?
- Methodology :
- Standardized Assays : Use consistent cell lines (e.g., Paulownia explants for rhizogenesis studies) and control for pH/solvent effects .
- Meta-Analysis : Pool data from multiple studies and apply Fisher’s exact test or Cohen’s d to quantify effect sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
